![molecular formula C22H20N6O3 B2818762 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034518-51-7](/img/structure/B2818762.png)
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of quinazolines and pyrido[2,3-d]pyrimidin-4(3H)-ones. This compound boasts intriguing biological activities and has been a focal point of numerous scientific research endeavors.
Méthodes De Préparation
Synthetic routes and reaction conditions: : The preparation of 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis. Starting with the appropriate quinazoline derivative, a series of nucleophilic substitution and cyclization reactions are employed. Common reagents include acetyl chloride, piperidine, and other nucleophiles under controlled temperature and solvent conditions.
Industrial production methods: : Industrial production of this compound necessitates rigorous optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure product quality.
Analyse Des Réactions Chimiques
Types of reactions
Oxidation: : This compound can undergo oxidation reactions, often in the presence of strong oxidizing agents like potassium permanganate.
Reduction: : It can also be reduced using reagents such as sodium borohydride.
Substitution: : Various substitution reactions can be performed on this compound, especially on the piperidine ring, using different alkylating agents.
Common reagents and conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Alkyl halides, strong base like sodium hydride.
Major products formed: : The major products formed depend on the specific reactions undertaken. For instance, oxidation would yield quinazoline derivatives with altered oxidation states, while substitution may yield a variety of piperidine derivatives.
Applications De Recherche Scientifique
This compound has a multitude of applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.
Biology: : Studied for its role in various biological processes, including enzyme inhibition.
Medicine: : Investigated for its potential therapeutic effects in treating diseases such as cancer due to its ability to inhibit certain cell signaling pathways.
Industry: : Utilized in the development of new materials and chemicals with specialized functions.
Mécanisme D'action
The mechanism of action involves binding to specific molecular targets, disrupting key biological pathways. For example, the compound may inhibit kinases, enzymes critical for cell signaling and growth. By interfering with these processes, it can induce cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Comparison with other similar compounds: : Compounds similar to 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one include other quinazoline and pyrido[2,3-d]pyrimidine derivatives.
List of similar compounds
4-oxoquinazoline derivatives
3-(4-oxoquinazolin-3(4H)-yl)piperidine derivatives
Pyrido[2,3-d]pyrimidine derivatives
These compounds share a similar core structure but differ in their substituents, which significantly affects their biological activity and application.
Highlighting its uniqueness: : What sets this compound apart is its unique combination of functional groups, which confer a broad spectrum of reactivity and biological activity, making it a versatile tool in scientific research.
Would you like to dive deeper into any specific section?
Propriétés
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-19(12-27-13-24-18-6-2-1-4-16(18)21(27)30)26-10-7-15(8-11-26)28-14-25-20-17(22(28)31)5-3-9-23-20/h1-6,9,13-15H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONXDGSFDANSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2818680.png)
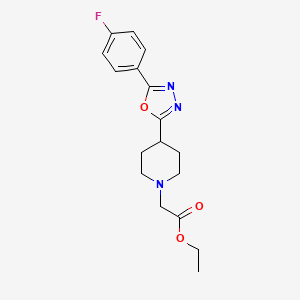
![N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2818683.png)

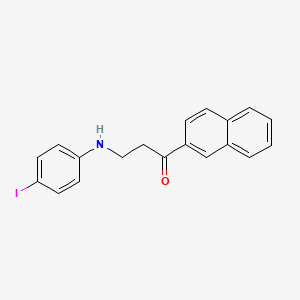
![5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2818688.png)
![N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818689.png)
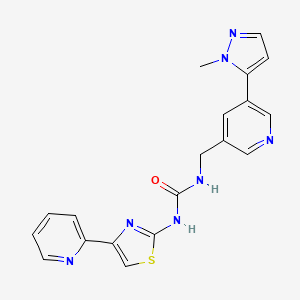

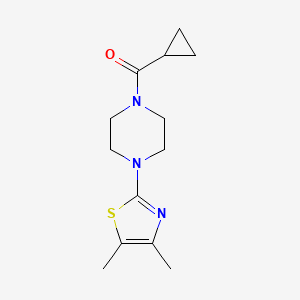
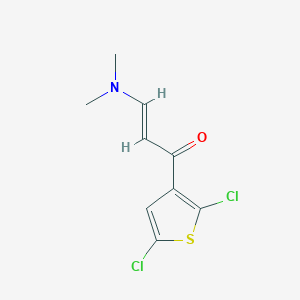
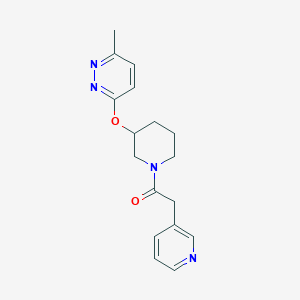
![Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate](/img/structure/B2818698.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2818700.png)
